1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one
Description
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one, commonly known as Ligustilide, is a naturally occurring phthalide derivative found in Angelica species, including Angelica sinensis (Chinese angelica) . Its structure comprises a benzofuranone core fused with a cyclopropane ring, substituted with ethyl and methyl groups at the 1-position (Figure 1). This compound is a key bioactive constituent of traditional herbal medicines, renowned for its anti-inflammatory, neuroprotective, and vasodilatory properties .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(2)10-12(11)7-5-4-6-8(12)9(13)14-10/h4,6,8,10H,3,5,7H2,1-2H3 |
InChI Key |
WHNUXUAEXHHXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C13CCC=CC3C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one involves several steps, typically starting with the formation of the cyclopropane ring followed by the fusion with a benzofuran moiety. Common synthetic routes include:
Cyclopropanation Reactions: Utilizing reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Furan Ring Formation: Employing methods like the Paal-Knorr synthesis to construct the furan ring.
Fusion Reactions: Combining the cyclopropane and furan rings under specific conditions to achieve the desired structure.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace hydrogen atoms with other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors or epigenetic markers to regulate gene expression.
These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Key Structural Features :
- Cyclopropane ring : Enhances structural rigidity and metabolic stability.
- Benzofuranone system: Contributes to aromaticity and hydrogen-bonding capacity.
- Ethyl and methyl substituents : Influence lipophilicity and pharmacokinetic behavior.
Ligustilide exists in multiple isomeric forms due to the stereochemistry of the cyclopropane ring and substituents, though the (Z)-3-butylidene configuration is most prevalent in natural extracts .
Comparison with Similar Compounds
Ligustilide belongs to a broader class of cyclopropane-fused heterocyclic compounds , which exhibit diverse pharmacological activities. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues in Medicinal Chemistry
highlights several cyclopropane-fused heterocycles designed for central nervous system (CNS) targeting. Key examples include:
Key Observations :
Heteroatom Influence: Ligustilide lacks nitrogen, unlike CPI, CPyI, and CBQ, which incorporate pyrrole, pyridine, or quinoline moieties. This difference reduces its CNS penetration but enhances selectivity for peripheral targets (e.g., inflammation) .
Natural vs. Synthetic Origin : Ligustilide’s natural sourcing contrasts with synthetic analogues like CPI, which are optimized for specific receptor interactions .
Functional Analogues in Natural Products
Ligustilide shares a phthalide backbone with 3-butylidene-4,5-dihydrophthalide , a compound with overlapping bioactivities but distinct substituents (Table 2):
Comparison Highlights :
Structural Contrasts :
- Cyclopropane Absence : The synthetic derivatives lack the cyclopropane ring, reducing strain and altering conformational dynamics.
- Ethanone Functionality: This group may enhance hydrogen-bonding capacity compared to Ligustilide’s ketone .
Research Findings and Implications
- Ligustilide’s Unique Profile : Its combination of a cyclopropane ring and alkyl substituents balances lipophilicity and metabolic stability, making it a promising lead for anti-inflammatory drug development .
- Synthetic Analogues : Compounds like CPI and CBQ demonstrate the versatility of cyclopropane-fused scaffolds in CNS drug design but require further optimization for selectivity .
- Natural vs. Synthetic Trade-offs : While natural derivatives like Ligustilide offer biocompatibility, synthetic routes enable precise structural tailoring for enhanced potency .
Biological Activity
Molecular Characteristics
- IUPAC Name : 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c]benzofuran-3-one
- Molecular Formula : C12H14O2
- Molecular Weight : 202.24 g/mol
The structure of this compound features a cyclopropane ring fused to a benzofuran moiety, which is significant for its biological interactions.
Pharmacological Studies
Research indicates that 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c]benzofuran-3-one exhibits various biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Anticancer Potential : In vitro studies have indicated cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results demonstrated a significant reduction in free radicals compared to control groups.
-
Anti-inflammatory Research :
- In a model of induced inflammation in rats, administration of the compound resulted in reduced edema and lowered levels of inflammatory markers such as TNF-alpha and IL-6.
-
Cytotoxicity Assay :
- A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 20 µM.
The proposed mechanisms underlying the biological activities of this compound include:
- Interaction with Enzymes : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It appears to influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Biological Activity Summary Table
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c]benzofuran-3-one | Cyclopropane fused benzofuran | Antioxidant, anti-inflammatory |
| Analog Compound A | Similar benzofuran structure | Moderate antioxidant activity |
| Analog Compound B | Different substitution pattern | High anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
